奈达舒滴眼液

科学研究应用

AR-13324 盐酸盐在科学研究中有多种应用:

作用机制

AR-13324 盐酸盐通过双重作用机制发挥作用:

ROCK 抑制: 通过抑制 Rho 相关蛋白激酶,该化合物增加小梁外流并减少房水生成,从而降低眼压.

NET 抑制: 该化合物还抑制去甲肾上腺素转运蛋白,进一步有助于降低眼压.

生化分析

Biochemical Properties

Netarsudil Dihydrochloride acts as an inhibitor to the rho kinase and norepinephrine transporters found in the conventional trabecular pathway . This unique mechanism of action sets it apart from many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .

Cellular Effects

In normal and glaucomatous trabecular meshwork ™ cells, Netarsudil Dihydrochloride has been shown to influence actin dynamics during actin-driven biological processes . It induces disassembly of actin stress fibers and potently stimulates phagocytic uptake of extracellular vesicles . It also induces lateral fusion of tunneling nanotubes (TNTs) that connect adjacent TM cells .

Molecular Mechanism

The molecular mechanism of Netarsudil Dihydrochloride is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .

Temporal Effects in Laboratory Settings

In a study, Netarsudil Dihydrochloride showed a significant reduction in intraocular pressure (IOP) in eyes with and without circumferential ab interno trabeculectomy (AIT) that removes the TM . The IOP changes caused by Netarsudil Dihydrochloride matched the diameter changes of distal outflow tract vessels .

Dosage Effects in Animal Models

In animal models, Netarsudil Dihydrochloride has shown to produce large and durable IOP reductions . It has been observed that the drug causes a significant decrease in IOP in rabbits and monkeys, with the effect lasting for at least 24 hours after a single daily dose .

Metabolic Pathways

After instillation into the eye, Netarsudil Dihydrochloride is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .

Transport and Distribution

Netarsudil Dihydrochloride specifically targets the conventional trabecular pathway of aqueous humor outflow . This suggests that the drug is transported and distributed within cells and tissues to this specific location.

Subcellular Localization

Given its mechanism of action, it can be inferred that it localizes to the site of the rho kinase and norepinephrine transporters in the conventional trabecular pathway of aqueous humor outflow .

准备方法

合成路线及反应条件

AR-13324 盐酸盐的合成涉及使用手性配体进行手性诱导。 该过程首先使用叔丁基二甲基硅烷基氯 (TBSCl) 或三异丙基硅烷基氯 (TIPSCl) 对 4-(羟甲基)苯乙酸中的羟基进行保护,以获得粗品 . 与传统的手性高效液相色谱 (HPLC) 或超临界流体色谱 (SFC) 方法相比,手性配体手性诱导方法因其简便性、低成本和高产率而更受欢迎 .

工业生产方法

AR-13324 盐酸盐的工业生产遵循类似的合成路线,但规模更大。 使用手性配体和手性诱导可确保高纯度和高产率,使该工艺具有成本效益且高效 .

化学反应分析

反应类型

AR-13324 盐酸盐会发生多种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。

还原: 可以进行还原反应以修饰分子中的官能团。

常用试剂及条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用如氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羧酸,而还原可能产生醇 .

相似化合物的比较

类似化合物

利帕苏地尔盐酸盐: 另一种用于治疗青光眼的 ROCK 抑制剂。

法舒地尔盐酸盐: 一种具有类似应用的 ROCK 抑制剂,可降低眼压.

独特性

AR-13324 盐酸盐因其双重作用机制而独一无二,靶向 ROCK 和 NET 途径。 与仅针对一条途径的其他化合物相比,这种双重抑制为降低眼压提供了更全面的方法 .

属性

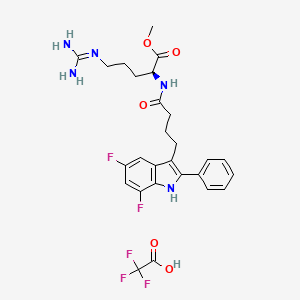

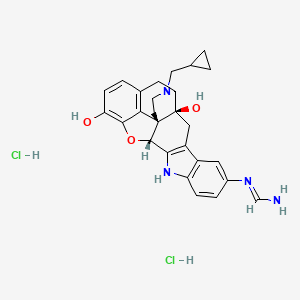

IUPAC Name |

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKTYVXXYUJVJM-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253952-02-1 | |

| Record name | Netarsudil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NETARSUDIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)